5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a morpholine ring attached to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of a morpholine derivative with a dihydropyridine precursor. One common method includes the use of 1,2-amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of transition metal catalysts and can be performed under mild to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine or dihydropyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism by which 5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog that lacks the dihydropyridine core.
2-Oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the morpholine moiety but shares the dihydropyridine core.
4-Hydroxy-2-quinolones: Similar in structure but with different functional groups and biological activities.
Uniqueness
5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of the morpholine and dihydropyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-6-10-5-9(7-13-11(10)15)8-14-1-3-16-4-2-14/h5,7H,1-4,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPXVPCKMUFFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=O)C(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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